Cas no 99624-28-9 (4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol)
![4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol structure](https://es.kuujia.com/scimg/cas/99624-28-9x500.png)
99624-28-9 structure
Nombre del producto:4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol
4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol Propiedades químicas y físicas
Nombre e identificación
-
- 4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol
- Kazinol A
- 4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-enyl)benzene-1,2-diol
- 4-[(2S)-3,4-Dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,6-bis(3-methyl-2-buten-1-yl)-1,2-benzenediol
- 99624-28-9
- SCHEMBL4743876
- CS-0062753
- DTXSID20331823
- HY-113636
- 1,2-Benzenediol, 4-[(2S)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,6-bis(3-methyl-2-buten-1-yl)-
- Q27107087
- C09760
- CHEMBL465167
- LMPK12020236
- AKOS040761946
- FS-7747
- CHEBI:6118
- DA-64716
-
- Renchi: InChI=1S/C25H30O4/c1-15(2)5-7-18-13-21(20(11-6-16(3)4)25(28)24(18)27)22-12-9-17-8-10-19(26)14-23(17)29-22/h5-6,8,10,13-14,22,26-28H,7,9,11-12H2,1-4H3/t22-/m0/s1
- Clave inchi: QXHVECWDOBLWPW-QFIPXVFZSA-N
- Sonrisas: CC(=CCC1=C(C(=C(CC=C(C)C)C(=C1)[C@@H]2CCC3=C(C=C(C=C3)O)O2)O)O)C
Atributos calculados
- Calidad precisa: 394.21400
- Masa isotópica única: 394.214
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 5
- Complejidad: 590
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 69.9A^2
- Xlogp3: 6.6
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.166±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 129-130 ºC
- Punto de ebullición: 583.5°C at 760 mmHg
- Punto de inflamación: 306.7°C
- índice de refracción: 1.606
- Disolución: Insuluble (4.3E-3 g/L) (25 ºC),
- PSA: 69.92000
- Logp: 5.88710
4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4382-1mg |
Kazinol A |
99624-28-9 | 1mg |
¥ 2240 | 2024-07-20 | ||
TargetMol Chemicals | TN4382-5 mg |
Kazinol A |
99624-28-9 | 98% | 5mg |
¥ 11,000 | 2023-07-11 | |
MedChemExpress | HY-113636-1mg |
Kazinol A |
99624-28-9 | ≥97.0% | 1mg |
¥1600 | 2024-07-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K29020-5mg |
4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-enyl)benzene-1,2-diol |
99624-28-9 | 5mg |
¥3438.0 | 2021-09-09 | ||
TargetMol Chemicals | TN4382-1 mg |
Kazinol A |
99624-28-9 | 98% | 1mg |
¥ 2,240 | 2023-07-11 | |
TargetMol Chemicals | TN4382-5mg |
Kazinol A |
99624-28-9 | 5mg |
¥ 11000 | 2024-07-20 | ||
MedChemExpress | HY-113636-5mg |
Kazinol A |
99624-28-9 | ≥97.0% | 5mg |
¥4000 | 2024-07-21 |
4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol Literatura relevante
-
1. Nature as a treasure trove of potential anti-SARS-CoV drug leads: a structural/mechanistic rationaleAhmed M. Sayed,Amira R. Khattab,Asmaa M. AboulMagd,Hossam M. Hassan,Mostafa E. Rateb,Hala Zaid,Usama Ramadan Abdelmohsen RSC Adv. 2020 10 19790
-
2. Nine new compounds from the root bark of Lycium chinense and their α-glucosidase inhibitory activityYa-Nan Yang,Ya-Wen An,Zhi-Lai Zhan,Jing Xie,Jian-Shuang Jiang,Zi-Ming Feng,Fei Ye,Pei-Cheng Zhang RSC Adv. 2017 7 805
99624-28-9 (4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol) Productos relacionados
- 923456-69-3(N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide)
- 37174-98-4(Ethyl 5,5-dimethyl-4-oxohexanoate)
- 2137706-23-9(5-chloro-6,7-dimethyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine)
- 1421499-93-5(4-Chloro-N-({5-[hydroxy(thiophen-2-YL)methyl]thiophen-2-YL}methyl)benzamide)
- 2229664-28-0(3-(2,5-dimethoxypyridin-4-yl)prop-2-en-1-amine)
- 2171656-26-9(3-bromo-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid)
- 2411257-20-8(4-(2-Chloroacetyl)-decahydroquinoxalin-2-one)
- 1692442-26-4(1-1-(cyclopentylmethyl)cyclopropylethan-1-amine)
- 4015-23-0(3,4-Didehydro Metolazone)
- 332409-62-8(2-(quinolin-2-yl)aminoethan-1-ol)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:99624-28-9)Kazinol A

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe